Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and reactive structure, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a bicyclo[1.1.1]pentane derivative, followed by a series of reactions to introduce the ethyl ester and oxabicyclohexane moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization would be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the bicyclo[1.1.1]pentane core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- 1-{3-iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
- 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid
Uniqueness
Ethyl 1-((3-iodobicyclo[111]pentan-1-yl)methyl)-2-oxabicyclo[211]hexane-4-carboxylate stands out due to its combination of the bicyclo[11This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H19IO3 |
---|---|
Molecular Weight |
362.20 g/mol |
IUPAC Name |
ethyl 1-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H19IO3/c1-2-17-10(16)12-7-14(8-12,18-9-12)6-11-3-13(15,4-11)5-11/h2-9H2,1H3 |
InChI Key |
RVYJMWZKHPGHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CC34CC(C3)(C4)I |
Origin of Product |
United States |
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